molecular formula C9H13N3O B043770 N-tert-butylpyrazine-2-carboxamide CAS No. 121885-10-7

N-tert-butylpyrazine-2-carboxamide

Cat. No.: B043770
CAS No.: 121885-10-7
M. Wt: 179.22 g/mol
InChI Key: BCHLGVCVVPIQLH-UHFFFAOYSA-N
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Description

N-tert-butylpyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazinecarboxamides It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with tert-butylamine. The process can be carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride. The reaction mixture is heated to reflux for about an hour to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-tert-butylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinecarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.

Major Products Formed

The major products formed from these reactions include pyrazinecarboxylic acid derivatives, amines, and various substituted pyrazine compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-tert-butylpyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the growth of certain microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is thought to affect fatty acid synthesis and other essential processes in microbial cells .

Comparison with Similar Compounds

Similar Compounds

  • N-benzylpyrazine-2-carboxamide
  • N-methylpyrazine-2-carboxamide
  • N-ethylpyrazine-2-carboxamide

Uniqueness

N-tert-butylpyrazine-2-carboxamide is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it more resistant to certain chemical reactions and enhances its stability compared to other pyrazinecarboxamides .

Biological Activity

N-tert-butylpyrazine-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and plant elicitation studies. This article provides a comprehensive overview of its biological activity based on various research findings, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of substituted pyrazinecarboxamides, which are known for their potential therapeutic applications. The compound's structure can be represented as follows:

C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}

Antitubercular Activity

Research has shown that this compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis. In vitro studies have reported minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL, indicating potent activity comparable to established antitubercular agents like pyrazinamide (PZA) .

Table 1: Antimycobacterial Activity of this compound

CompoundMIC (µg/mL)Activity Level
This compound6.25High
Pyrazinamide (PZA)6.25Reference Standard
Other derivatives with similar structuresVariesModerate to High

The compound's mechanism of action appears to involve inhibition of mycobacterial growth, potentially through interference with metabolic pathways essential for bacterial survival.

Antifungal Activity

In addition to its antitubercular properties, this compound has demonstrated antifungal effects against strains such as Trichophyton mentagrophytes. The highest recorded antifungal activity was also noted for similar derivatives, reinforcing the compound's versatility in combating various pathogens .

Plant Elicitation Studies

The compound has also been investigated for its role as an abiotic elicitor in plant tissue cultures. Specifically, it has been shown to significantly influence the production of flavonolignans in Silybum marianum callus cultures. Elicitation with this compound resulted in increased yields of flavonoids at specific concentrations over time .

Table 2: Elicitation Effects on Flavonoid Production

Elicitor Concentration (mol/L)Time (hours)Flavonolignan Yield (times control)
3.292 × 10^-4247-fold increase
3.3756 × 10^-37213-fold increase

These findings suggest that this compound can enhance secondary metabolite production, which is crucial for the development of bioactive compounds in medicinal plants.

Structure-Activity Relationships

The biological activities of this compound and its derivatives have been linked to their structural properties. Variations in substituents on the pyrazine ring significantly influence both lipophilicity and biological efficacy .

Table 3: Structure-Activity Relationships

Compound StructureLipophilicity (log P)Antimycobacterial Activity (MIC µg/mL)
This compound1.36386.25
5-chloro-N-(4-methoxybenzyl) derivative0.18386.25

Case Studies

  • Antimycobacterial Evaluation : A study evaluated several substituted pyrazine carboxamides, including N-tert-butyl derivatives, revealing that compounds with higher lipophilicity often exhibited enhanced antimycobacterial activity .
  • Plant Elicitation : Research on Silybum marianum indicated that treatment with this compound led to significant increases in flavonolignan production, suggesting potential applications in agricultural biotechnology .

Properties

IUPAC Name

N-tert-butylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-9(2,3)12-8(13)7-6-10-4-5-11-7/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHLGVCVVPIQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403547
Record name N-tert-butylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121885-10-7
Record name N-tert-butylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 1030 g of an 80% aqueous solution of sulfuric acid (8.40 moles of sulfuric acid), 220.5 g (2.10 moles) of 2-cyanopyrazine was added dropwise keeping the internal temperature at 40° C. or less with stirring. In succession, 187 g (2.52 moles) of tert-butyl alcohol was added dropwise to the mixture, keeping the internal temperature at 9° to 15° C., over 3 hours. Further, the temperature was kept at the same temperature for 2.5 hours. After the reaction, the reaction liquid was added to 3500 g of water with stirring. Thus obtained mixture was neutralized with an aqueous solution of sodium hydroxide. Precipitated crystalline solid was separated by filtration, washed with water and then dried to obtain 338.7 g (1.89 moles) of N-tert-butyl-2-pyrazine-carboxamide. It had a melting point of 88° to 90° C. Further, from the water layer, from which the intended product had been separated by filtration, 7.17 g (0.04 mole) of the intended product was further obtained by extraction thereof with toluene.
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Synthesis routes and methods II

Procedure details

A compound having the formula (4) can be obtained as follows. The corresponding 2, 3-dicyano-pyrazine is reacted with tert-butyl alcohol or isobutylene in the presence of sulfuric acid to obtain the corresponding N-tert-butyl-2-pyrazinecarboxamide and/or 3-cyano-N-tert-butyl-2-pyrazinecarboxamide. Then, thus obtained corresponding N-tert-butyl-2-pyrazinecarboxamide and/or 3-cyano-N-tert-butyl-2-pyrazinecarboxamide are hydrolyzed under an alkaline condition.
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Synthesis routes and methods III

Procedure details

575 g (5.75 mmol) of sulfuric acid was added dropwise to 900 ml of acetic acid over 35 minutes at 20° C. (cooling), followed by 200.1 g (1.9 mol) of cyanopyrazine over 20 minutes. 142.4 g (2.54 mol) of isobutene was then introduced over 3.5 hours, the temperature being kept below 25° C. by appropriate cooling. The mixture was subsequently stirred for a further 2 hours at room temperature and then poured into 1.8 l of ice-water. The mixture was brought to pH 3.5 by the slow addition of 1527 g of 30 percent sodium hydroxide solution and then extracted continuously for 4 hours with 2.5 l of hot methylcyclohexane in a liquid-liquid extractor. The extract was cooled to 4° C., with stirring, and the product which had crystallized out was filtered off and dried under vacuum. The yield of the title compound was 246 g, content (titration): 99.6 percent. Concentration of the mother liquor gave a further 22.5 g of the title compound with a content of 99.0 percent. The total yield of the title compound was 268.5 g (78 percent).
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575 g
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900 mL
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142.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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